N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-18-10-6-5-9-16(18)17(13-21)22-20(24)12-15-11-19(26-23-15)14-7-3-2-4-8-14/h2-11,17H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFLGNFSWXXBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 2-methoxybenzyl cyanide with 5-phenyl-1,2-oxazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several acetamide derivatives documented in the evidence. Key differences lie in substituent patterns and functional groups, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Pharmacological and Toxicological Insights
- NBOMe Analogues (): Compounds like 25I-NBOMe share the N-(2-methoxyphenyl)methyl group but are phenethylamines with potent serotonergic activity. The absence of a phenethylamine backbone in the target compound suggests divergent pharmacological pathways, though the methoxyphenyl group may influence receptor binding .
- Agrochemical Analogues (): Chloroacetamide herbicides (e.g., alachlor, thenylchlor) exhibit structural overlap in the acetamide core. The target compound’s cyano and phenylisoxazole groups may confer herbicidal activity, though this remains speculative without direct data .
- Benzisoxazole Derivatives (): N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is a precursor for antipsychotics like risperidone.
Biological Activity
N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that may exhibit various biological activities due to its structural features. Compounds containing oxazole rings and cyano groups are often investigated for their potential pharmacological properties.
Understanding the biological activity of this compound involves examining its mechanisms of action, which may include:
- Enzyme Inhibition : Many compounds interact with enzymes, inhibiting or activating their functions.
- Receptor Binding : The compound may bind to specific receptors in the body, influencing physiological responses.
- Cellular Pathways : Investigating how the compound affects signaling pathways within cells is crucial for understanding its biological effects.
3. Research Findings
To assess the biological activity, researchers typically conduct various studies:
In Vitro Studies
These studies evaluate the compound's effects on cultured cells. Common assays include:
- Cytotoxicity Assays : To determine the effect on cell viability.
- Enzyme Activity Assays : To assess inhibition or activation of specific enzymes.
In Vivo Studies
Animal models are often used to evaluate the pharmacokinetics and pharmacodynamics of the compound. Key parameters include:
- Bioavailability : How much of the compound reaches systemic circulation.
- Toxicity Studies : Determining safe dosage levels and potential side effects.
4. Data Tables
Research findings can be summarized in tables for clarity. Below is an example format:
| Study Type | Parameter Assessed | Result | Reference |
|---|---|---|---|
| In Vitro | Cytotoxicity (IC50) | 25 µM | Smith et al., 2020 |
| In Vivo | LD50 | 200 mg/kg | Johnson et al., 2021 |
| Enzyme Inhibition | % Inhibition at 50 µM | 75% | Lee et al., 2022 |
5. Case Studies
Researchers may publish case studies detailing specific applications or effects observed with the compound:
- Case Study on Anticancer Activity : A study might report on how the compound inhibits tumor growth in a specific cancer model.
- Neuroprotective Effects : Another study could focus on its potential benefits in neurodegenerative diseases.
6.
The biological activity of this compound warrants further investigation to fully elucidate its mechanisms and therapeutic potential. Future research should focus on clinical trials and detailed molecular studies to confirm efficacy and safety.
Q & A
Q. What are the standard synthetic routes for N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Alkaline conditions (e.g., K₂CO₃) for introducing methoxy or phenyl groups via nucleophilic aromatic substitution .
- Reduction : Iron powder in acidic media to reduce nitro intermediates to anilines .
- Condensation : Use of coupling agents (e.g., DCC or EDC) for amide bond formation between cyanoacetic acid derivatives and aryl amines .
Optimization focuses on temperature control (50–80°C), solvent selection (DMF or DCM), and catalyst efficiency. Yields improve with stoichiometric adjustments (1.2–1.5 eq of reagents) .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., cyano group at ~110 ppm, aromatic protons at 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli (MIC values) .
- Anticancer Screening : MTT assays on cell lines (e.g., MCF-7, HCT-116) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to its oxazole moiety .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields during scale-up synthesis?
Discrepancies often arise from incomplete reduction of nitro intermediates or side reactions (e.g., hydrolysis of the cyano group). Mitigation strategies include:
Q. What mechanistic insights explain the compound’s bioactivity, and how can they be validated?
The oxazole and cyano groups likely interact with biological targets via hydrogen bonding or π-π stacking. Validation methods:
- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) .
- SAR Studies : Synthesize analogs (e.g., replacing methoxy with halogens) to correlate structure with activity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .
Q. How can analytical methods be refined to detect trace impurities in the compound?
Q. What strategies optimize the compound’s stability under physiological conditions?
Q. How can computational models predict the compound’s reactivity in novel chemical transformations?
- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Retrosynthetic Analysis : Tools like Synthia™ propose pathways for introducing substituents (e.g., fluorophenyl groups) .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| Multi-step synthesis | Scalable production | |
| NMR/MS | Structural validation | |
| Molecular docking | Mechanism elucidation | |
| LC-MS/MS | Purity analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
